molecular formula C21H24N2O7S B11112001 N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide

Cat. No.: B11112001
M. Wt: 448.5 g/mol
InChI Key: GEKWBKDYRBJFDO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is a complex organic compound that features a benzodioxole ring, a morpholine sulfonyl group, and a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via sulfonation of morpholine followed by reaction with a suitable sulfonyl chloride.

    Coupling Reactions: The final step involves coupling the benzodioxole derivative with the morpholine sulfonyl phenoxy acetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to modulation of their activity and subsequent effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24N2O7S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C21H24N2O7S/c1-15-10-17(31(25,26)23-6-8-27-9-7-23)3-5-18(15)28-13-21(24)22-12-16-2-4-19-20(11-16)30-14-29-19/h2-5,10-11H,6-9,12-14H2,1H3,(H,22,24)

InChI Key

GEKWBKDYRBJFDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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